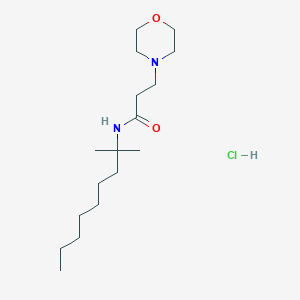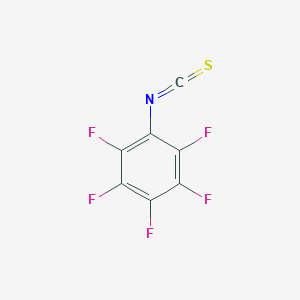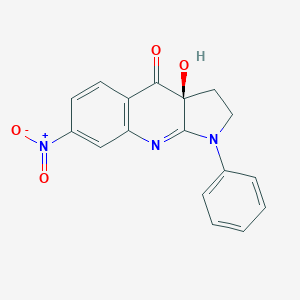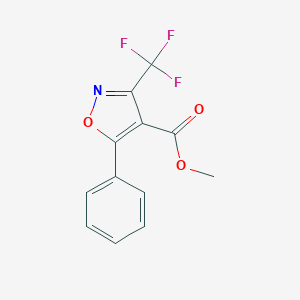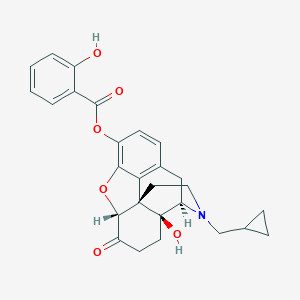
Naltrexone-3-salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naltrexone-3-salicylate (NTX-3S) is a chemical compound that has been developed as a potential treatment for various medical conditions, including opioid addiction, alcoholism, and chronic pain.
Mecanismo De Acción
Naltrexone-3-salicylate works by binding to opioid receptors in the brain, blocking the effects of opioids and reducing cravings for these drugs. It also acts as an antagonist for the Toll-like receptor 4 (TLR4), which is involved in the inflammatory response and pain signaling.
Efectos Bioquímicos Y Fisiológicos
Naltrexone-3-salicylate has been shown to reduce the rewarding effects of opioids and alcohol, as well as decrease pain sensitivity in animal models. It also has anti-inflammatory and neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Naltrexone-3-salicylate in lab experiments is that it has a well-defined mechanism of action and can be easily synthesized. However, it may not be suitable for all types of experiments, as it is specific to opioid and TLR4 receptors.
Direcciones Futuras
There are several potential future directions for research on Naltrexone-3-salicylate. One area of interest is its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also be investigated for its potential as a treatment for chronic pain and inflammation. Additionally, further studies may be conducted to determine the optimal dosage and administration method for Naltrexone-3-salicylate in various medical conditions.
Métodos De Síntesis
Naltrexone-3-salicylate is synthesized by reacting naltrexone with salicylic acid in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Naltrexone-3-salicylate has been studied extensively for its potential use in treating opioid addiction, alcoholism, and chronic pain. It has also been investigated for its anti-inflammatory and neuroprotective properties.
Propiedades
Número CAS |
110189-11-2 |
|---|---|
Nombre del producto |
Naltrexone-3-salicylate |
Fórmula molecular |
C27H27NO6 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-hydroxybenzoate |
InChI |
InChI=1S/C27H27NO6/c29-18-4-2-1-3-17(18)25(31)33-20-8-7-16-13-21-27(32)10-9-19(30)24-26(27,22(16)23(20)34-24)11-12-28(21)14-15-5-6-15/h1-4,7-8,15,21,24,29,32H,5-6,9-14H2/t21-,24+,26+,27-/m1/s1 |
Clave InChI |
WJVZGPXACXPQIV-JXHGYLODSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |
Sinónimos |
naltrexone-3-salicylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



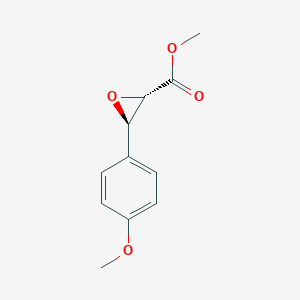
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
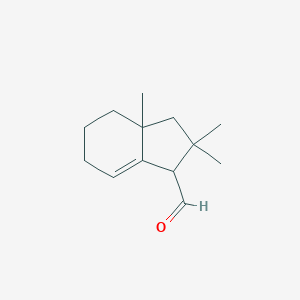
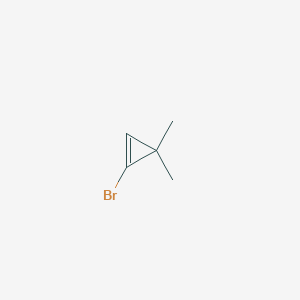

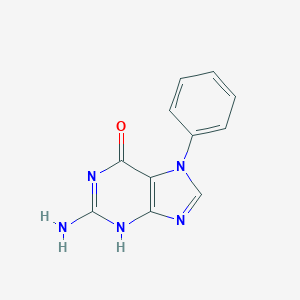
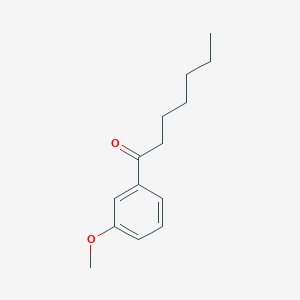
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
